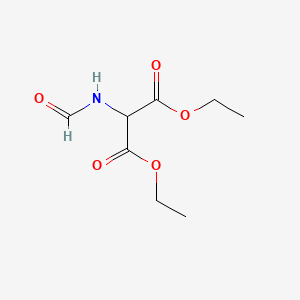

Diethyl formamidomalonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 224129. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

diethyl 2-formamidopropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO5/c1-3-13-7(11)6(9-5-10)8(12)14-4-2/h5-6H,3-4H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFLHGSJLYNJIOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)OCC)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00212646 | |

| Record name | Diethyl formamidomalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00212646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to light yellow solid; [Alfa Aesar MSDS] | |

| Record name | Diethyl formamidomalonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20586 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6326-44-9 | |

| Record name | 1,3-Diethyl 2-(formylamino)propanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6326-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl formamidomalonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006326449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl formamidomalonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=224129 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl formamidomalonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30639 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl formamidomalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00212646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl formamidomalonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.084 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Versatile Synthon for Amino Acid and Heterocyclic Chemistry

An In-depth Technical Guide to Diethyl Formamidomalonate: Synthesis, Reactivity, and Applications

This compound (DEF), with the systematic IUPAC name diethyl 2-formamidopropanedioate, is a crystalline organic compound that has carved a significant niche as a versatile intermediate in advanced organic synthesis.[1][2][3] Its structure, featuring a central carbon atom functionalized with two ethoxycarbonyl groups and a formamido (-NHCHO) group, makes it an exceptionally valuable building block, particularly for the synthesis of α-amino acids and various heterocyclic systems.[1]

For researchers and professionals in drug development and fine chemical synthesis, DEF offers a distinct advantage over its more common counterpart, diethyl acetamidomalonate. The formyl protecting group on the nitrogen atom is notably labile, meaning it can be removed under much milder acidic or basic conditions.[1][4] This facile deprotection is crucial for synthesizing complex molecules with sensitive functional groups, thereby improving overall reaction efficiency and yield. This guide provides a comprehensive overview of DEF, from its fundamental properties and synthesis to its core reactivity and detailed protocols for its application.

Core Physicochemical and Safety Profile

A thorough understanding of a reagent's properties is fundamental to its effective and safe use in a laboratory setting. This compound is a white, adhering crystalline powder that is sensitive to moisture and light.[5][6][7] Proper storage in a cool, dry, well-ventilated area inside a tightly sealed container is essential to maintain its integrity.[8][9]

| Property | Value | Source(s) |

| CAS Number | 6326-44-9 | [1][2][3][5][6][7] |

| Molecular Formula | C₈H₁₃NO₅ | [2][3][5][6] |

| Molecular Weight | 203.19 g/mol | [1][2][5][7] |

| Appearance | White to yellow adhering crystalline powder | [2][5][7][9] |

| Melting Point | 53-55 °C (lit.) | [5][6][7][10] |

| Boiling Point | 173-176 °C @ 11 mm Hg (lit.) | [6][7][9][10] |

| Density | ~1.167 g/cm³ | [5][10] |

| Flash Point | >110 °C (>230 °F) | [6][7][8][9][10] |

| Solubility | Moderately soluble in organic solvents like ethanol and dichloromethane. | [1] |

| pKa | 11.85 ± 0.59 (Predicted) | [5][7] |

Safety and Handling: While not classified as hazardous under OSHA 29 CFR 1910.1200, this compound may cause skin, eye, and respiratory tract irritation.[8][9] The toxicological properties have not been fully investigated.[8] Standard laboratory safety protocols should be strictly followed.

-

Personal Protective Equipment (PPE): Wear appropriate chemical safety goggles, gloves, and protective clothing to prevent exposure.[8]

-

Handling: Use with adequate ventilation to minimize dust generation. Wash hands thoroughly after handling.[8]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.[8][9] The compound is sensitive to moisture and light.[5][7][9]

High-Yield Synthesis of this compound

The most efficient and widely adopted method for synthesizing this compound is through the reductive acylation of diethyl oximinomalonate. This method is favored for its high yields, which can reach up to 87% under optimized conditions.[1] The choice of zinc and formic acid as the reducing and acylating agents, respectively, provides a direct and effective route to the desired product.

Experimental Protocol: Reductive Acylation

This protocol describes a robust method for the laboratory-scale synthesis of DEF.

-

Preparation of Diethyl Oximinomalonate: Diethyl malonate is reacted with sodium nitrite in acetic acid to form the oxime intermediate. This step is critical as it introduces the nitrogen functionality.

-

Reductive Acylation: The diethyl oximinomalonate intermediate is then subjected to reduction and formylation in a one-pot reaction.

-

In a reaction vessel equipped with a mechanical stirrer, add the diethyl oximinomalonate.

-

Add formic acid, which will serve as both the solvent and the formylating agent.

-

Gradually add zinc dust to the mixture. The zinc acts as the reducing agent for the oxime. The reaction is exothermic and requires careful temperature control to prevent side reactions.

-

Maintain the reaction temperature at a moderate level for 4-6 hours to ensure complete conversion.[1]

-

-

Workup and Purification:

-

After the reaction is complete, the excess zinc is filtered off.

-

The filtrate is concentrated under reduced pressure to remove the bulk of the formic acid.

-

The resulting crude product is then purified by recrystallization, typically from ethanol, to yield pure this compound as a white crystalline solid.[1]

-

Synthesis Workflow Diagram

Caption: High-yield synthesis of DEF via an oximinomalonate intermediate.

Core Reactivity: The Foundation of Amino Acid Synthesis

The synthetic utility of this compound stems from the reactivity of the proton on the central α-carbon. This proton is acidic due to the electron-withdrawing effects of the two adjacent ethoxycarbonyl groups. This allows for easy deprotonation by a suitable base (e.g., sodium ethoxide) to form a resonance-stabilized enolate ion. This enolate is a potent nucleophile, which is the cornerstone of its application in amino acid synthesis, a process analogous to the classic malonic ester synthesis.[11][12]

General Mechanism: Alkylation of the Malonate Core

The core reaction involves two key steps following the formation of the nucleophilic enolate:

-

Alkylation: The enolate attacks an electrophilic alkyl halide (R-X) in an Sₙ2 reaction. This step is crucial as it introduces the desired side chain (R-group) of the target amino acid.[12]

-

Hydrolysis and Decarboxylation: The resulting alkylated intermediate is then subjected to acidic or basic hydrolysis. This step serves three purposes simultaneously:

-

Hydrolyzes the two ester groups to carboxylic acids.

-

Hydrolyzes the formamide to a primary amine.

-

The resulting β-dicarboxylic acid structure is unstable and readily undergoes decarboxylation upon heating, losing CO₂ to yield the final α-amino acid.[11]

-

Caption: General reaction pathway for amino acid synthesis using DEF.

Key Application: α-Amino Acid Synthesis

The synthesis of both natural and unnatural α-amino acids is a primary application of DEF.[1] Its ability to introduce diverse side chains makes it an invaluable tool for creating novel peptide building blocks for drug discovery.

Detailed Protocol: General Synthesis of an α-Amino Acid

This protocol provides a template for synthesizing a racemic α-amino acid. The choice of alkyl halide (R-X) in Step 2 determines the final amino acid product.

-

Enolate Formation:

-

In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal in anhydrous ethanol to prepare a fresh solution of sodium ethoxide.

-

Cool the solution in an ice bath and add this compound dropwise.

-

Stir the mixture for 1 hour at room temperature to ensure complete formation of the enolate.

-

-

Alkylation:

-

Add the desired alkyl halide (e.g., benzyl chloride for phenylalanine synthesis) to the enolate solution.[11]

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC until the starting material is consumed.

-

-

Hydrolysis and Decarboxylation:

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Add a strong acid solution (e.g., aqueous HCl) to the residue.

-

Heat the mixture to reflux for several hours to effect the complete hydrolysis of the esters and the formamide group, followed by decarboxylation.

-

-

Isolation:

-

Cool the solution. The desired amino acid may precipitate and can be collected by filtration.

-

Alternatively, the pH of the solution can be adjusted to the isoelectric point of the amino acid to induce precipitation.

-

The final product can be further purified by recrystallization.

-

Workflow for Amino Acid Synthesis

Caption: Step-by-step workflow for the synthesis of α-amino acids from DEF.

Further Applications: A Precursor for Heterocycles and Fine Chemicals

Beyond its prominent role in amino acid synthesis, this compound is also a valuable precursor for a variety of other molecules.[1]

-

Heterocyclic Chemistry: The reactive functionalities of DEF allow it to participate in condensation reactions to form complex heterocyclic rings, which are core structures in many pharmaceuticals.[1]

-

Fine Chemicals: It serves as an intermediate in the production of specialty chemicals and other therapeutic agents.[1]

-

Biological Studies: The compound is sometimes used in research to study biological activities and interactions with biomolecules.[1]

Conclusion

This compound is a powerful and versatile reagent in the arsenal of the modern synthetic chemist. Its primary advantage lies in the labile nature of its formyl protecting group, which enables efficient, high-yield syntheses of complex α-amino acids under mild conditions.[1] The straightforward and robust protocols associated with its use, grounded in the well-understood principles of malonic ester chemistry, make it a reliable choice for applications ranging from fundamental research to the development of novel pharmaceuticals and agrochemicals.[2] As the demand for custom amino acids and complex molecular scaffolds continues to grow, the utility and importance of this compound in the scientific community are set to expand even further.

References

-

This compound. LookChem. [Link]

-

Material Safety Data Sheet - this compound, 97%. Cole-Parmer. [Link]

-

This compound CAS#: 6326-44-9. ChemWhat. [Link]

-

Galun, A. B. (1975). Preparation of this compound. Journal of Chemical & Engineering Data. [Link]

-

Product information, this compound. P&S Chemicals. [Link]

-

Formamidomalonic acid diethyl ester | CAS 6326-44-9. Chemical-Suppliers.com. [Link]

-

Synthesis of Amino Acids: Acetamidomalonic Ester Synthesis Explained. Pearson+. [Link]

-

Ch27 : Synthesis of amino acids. University of Calgary. [Link]

Sources

- 1. This compound | 6326-44-9 | Benchchem [benchchem.com]

- 2. Buy this compound | 6326-44-9 [smolecule.com]

- 3. pschemicals.com [pschemicals.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound|lookchem [lookchem.com]

- 6. chemwhat.com [chemwhat.com]

- 7. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. fishersci.com [fishersci.com]

- 10. Formamidomalonic acid diethyl ester | CAS 6326-44-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 11. nbinno.com [nbinno.com]

- 12. Synthesis of Amino Acids: Acetamidomalonic Ester Synthesis Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

Diethyl Formamidomalonate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of diethyl formamidomalonate, a versatile intermediate in organic synthesis. The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data and actionable experimental insights.

Core Chemical Properties

This compound, with the molecular formula C₈H₁₃NO₅, is a white crystalline solid.[1][2] It serves as a key building block in the synthesis of various organic molecules, particularly amino acids and heterocyclic compounds.[1] Its utility stems from the presence of a reactive formamido group and two ethoxycarbonyl groups attached to a central carbon atom.[1]

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₈H₁₃NO₅ | [1][2] |

| Molecular Weight | 203.19 g/mol | [1][2] |

| Appearance | White adhering crystalline powder | [2][3] |

| Melting Point | 53-55 °C | [2][3][4][5] |

| Boiling Point | 316.8 °C at 760 mmHg; 173-176 °C at 11 mmHg | [2][3][4][5] |

| Density | 1.167 g/cm³ | [2][4] |

| Flash Point | 165.7 °C | [2] |

| Refractive Index | 1.445 | [2] |

| Solubility | Moderately soluble in organic solvents like ethanol and dichloromethane. | [1] |

| pKa (Predicted) | 11.85 ± 0.59 | [2][3] |

| LogP | 0.254 | [2] |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show a triplet and a quartet for the two ethyl groups. A singlet or a broad singlet for the formyl proton and another for the N-H proton would also be present, along with a characteristic signal for the alpha-carbon proton.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the ester groups, the formyl carbonyl carbon, the alpha-carbon, and the carbons of the two ethyl groups.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching of the ester and amide functionalities. N-H stretching and C-H stretching vibrations will also be prominent.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak, along with fragmentation patterns corresponding to the loss of ethoxy groups, the formyl group, and other characteristic fragments.

Reactivity and Synthetic Applications

This compound is a versatile reagent that participates in a variety of chemical transformations. Its reactivity is centered around the active methylene proton, the formamido group, and the ester functionalities.

Key Reactions

-

Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding dicarboxylic acid. The formamido group is also susceptible to hydrolysis, which can be advantageous for deprotection in certain synthetic routes.[1]

-

Condensation Reactions: The active methylene group can participate in condensation reactions, such as the Knoevenagel condensation, with aldehydes and ketones to form new carbon-carbon bonds.[1]

-

Substitution: The formyl group can be substituted with other functional groups, providing a pathway to a diverse range of derivatives.[1]

Experimental Protocols

The following are generalized experimental protocols for key reactions involving this compound, based on established procedures for similar malonic esters.

Synthesis of this compound

A common method for the synthesis of this compound involves the formylation of diethyl aminomalonate.

Methodology:

-

Preparation of Diethyl Aminomalonate: Diethyl aminomalonate can be prepared by the reduction of diethyl oximinomalonate.

-

Formylation: Diethyl aminomalonate is then reacted with a formylating agent, such as ethyl formate or a mixture of formic acid and acetic anhydride, to yield this compound.

-

Purification: The crude product is typically purified by recrystallization or column chromatography.

Knoevenagel Condensation with an Aldehyde

This protocol describes a typical Knoevenagel condensation reaction.

Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and an aldehyde (1 equivalent) in a suitable solvent such as ethanol or toluene.

-

Catalyst Addition: Add a catalytic amount of a weak base, for instance, piperidine or triethylamine (0.1 equivalents).

-

Reaction Conditions: Stir the mixture at room temperature or with gentle heating. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, remove the solvent under reduced pressure. The residue can be purified by column chromatography on silica gel to isolate the desired condensation product.

Hydrolysis to Formamidomalonic Acid

This protocol outlines the hydrolysis of the diethyl ester to the corresponding dicarboxylic acid.

Methodology:

-

Reaction Setup: Dissolve this compound in an ethanolic solution of a strong base, such as sodium hydroxide or potassium hydroxide.

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Workup and Purification: Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the dicarboxylic acid. The solid product can then be collected by filtration, washed with cold water, and dried.

Safety and Handling

This compound should be handled with care in a well-ventilated area.[6] It is sensitive to moisture and light.[2] Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.[6] In case of contact with skin or eyes, rinse immediately with plenty of water.[6] Store in a tightly closed container in a cool, dry place.[6]

Conclusion

This compound is a valuable and versatile chemical intermediate with a well-defined set of chemical properties. Its ability to undergo a range of chemical transformations makes it an important tool for synthetic chemists in academia and industry, particularly in the fields of medicinal chemistry and drug development. This guide provides a foundational understanding of its properties and reactivity, enabling researchers to effectively utilize this compound in their synthetic endeavors.

References

- 1. This compound(6326-44-9) 1H NMR [m.chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]

- 4. Diethyl acetamidomalonate(1068-90-2) 13C NMR [m.chemicalbook.com]

- 5. Human Metabolome Database: 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0029573) [hmdb.ca]

- 6. Diethyl aminomalonate hydrochloride(13433-00-6) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to Diethyl Formamidomalonate: Structure, Reactivity, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction to Diethyl Formamidomalonate

This compound is a derivative of malonic acid that serves as a highly versatile and valuable reagent in modern organic synthesis.[1] Its unique structural features, combining a reactive methylene group with a protected amino functionality, make it an ideal precursor for the synthesis of a wide array of complex organic molecules, most notably α-amino acids and various heterocyclic compounds.[1] The formyl protecting group is particularly advantageous due to its facile cleavage under mild acidic or basic conditions, a desirable characteristic in multi-step synthetic sequences.[1] This guide provides a comprehensive overview of the structure, properties, reactivity, and key synthetic applications of this compound, complete with detailed experimental protocols and data to support its use in research and development.

Structure and Properties

The structural and physical properties of this compound are fundamental to understanding its reactivity and handling.

Chemical Structure:

The molecule consists of a central carbon atom bonded to two ethoxycarbonyl groups (-COOCH₂CH₃) and a formamido group (-NHCHO).

-

IUPAC Name: diethyl 2-formamidopropanedioate[1]

-

Molecular Formula: C₈H₁₃NO₅[1]

-

Molecular Weight: 203.19 g/mol [1]

-

Canonical SMILES: CCOC(=O)C(C(=O)OCC)NC=O[1]

-

InChI Key: PFLHGSJLYNJIOF-UHFFFAOYSA-N[1]

Physical and Chemical Properties:

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Appearance | White crystalline solid/powder | [1][2] |

| Melting Point | 53-55 °C | [2][3] |

| Boiling Point | 173-176 °C at 11 mm Hg | [3][4] |

| Density | 1.167 g/cm³ | [2] |

| Solubility | Moderately soluble in organic solvents like ethanol and dichloromethane. | [1] |

| pKa | ~11.85 (Predicted) | [2][3] |

| Storage Temperature | 2-8°C | [2][3] |

| Sensitivity | Moisture & Light Sensitive | [2][3] |

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the acidity of the α-hydrogen and the chemistry of the formamido and ester groups. This makes it a cornerstone reagent in the synthesis of α-amino acids through the amidomalonate synthesis.

Amidomalonate Synthesis of α-Amino Acids

The amidomalonate synthesis is a powerful extension of the malonic ester synthesis, providing a general and high-yielding route to a wide variety of α-amino acids.[5][6] The formamido group serves as a stable, protected form of the amine, preventing unwanted side reactions during the key alkylation step.[6] The general workflow involves three main stages: enolate formation, alkylation, and finally hydrolysis and decarboxylation.

Stage 1: Enolate Formation The hydrogen on the α-carbon, situated between two electron-withdrawing carbonyl groups, is acidic and can be readily removed by a moderately strong base to form a resonance-stabilized enolate. Sodium ethoxide (NaOEt) in ethanol is the base of choice to avoid transesterification reactions.[7]

Stage 2: Alkylation The resulting enolate is a potent nucleophile that readily undergoes SN2 reactions with a variety of electrophiles, most commonly primary alkyl halides.[5][7] This step is crucial as it introduces the desired side chain (R-group) of the target amino acid.

Stage 3: Hydrolysis and Decarboxylation Treatment of the alkylated this compound with aqueous acid (e.g., HCl) or base (e.g., NaOH) results in the hydrolysis of both the ester groups to carboxylic acids and the formamido group to a primary amine.[5][6] The resulting intermediate, a substituted aminomalonic acid, is unstable and readily undergoes decarboxylation upon heating to yield the final α-amino acid.[6]

The overall transformation can be visualized as follows:

Synthesis of Heterocyclic Compounds

The versatile structure of this compound also lends itself to the synthesis of various heterocyclic systems. The active methylene group and the two ester functionalities can participate in cyclocondensation reactions with dinucleophiles. For instance, it can react with compounds like urea or 2-aminopyridine at elevated temperatures to form six-membered heterocyclic rings such as barbituric acid derivatives and pyrido[1,2-a]pyrimidine-2,4-diones, respectively.

Experimental Protocols

The following section provides a generalized experimental protocol for the synthesis of an α-amino acid via the amidomalonate synthesis, using the alkylation of this compound as a key step. This protocol is illustrative and may require optimization for specific substrates.

General Protocol for the Synthesis of an α-Amino Acid

This protocol outlines the synthesis of an α-amino acid starting from this compound and an alkyl halide.

Materials:

-

This compound

-

Absolute Ethanol

-

Sodium metal

-

Alkyl halide (e.g., benzyl chloride for phenylalanine synthesis)

-

Hydrochloric acid (concentrated)

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, etc.)

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

Step 1: Preparation of Sodium Ethoxide Solution

-

In a flame-dried round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add the required volume of absolute ethanol.

-

Carefully add sodium metal (1.0 equivalent) in small portions to the ethanol. The reaction is exothermic and produces hydrogen gas. Allow the sodium to react completely to form a clear solution of sodium ethoxide.

Step 2: Enolate Formation

-

To the freshly prepared sodium ethoxide solution, add this compound (1.0 equivalent) dropwise at room temperature with stirring.

-

Stir the mixture for 30-60 minutes to ensure the complete formation of the enolate.

Step 3: Alkylation

-

Add the alkyl halide (1.0 equivalent) dropwise to the enolate solution. An exothermic reaction may be observed.

-

After the addition is complete, heat the reaction mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

Step 4: Work-up and Isolation of the Alkylated Intermediate

-

Cool the reaction mixture to room temperature.

-

Remove the ethanol under reduced pressure.

-

To the residue, add water and extract the product with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude alkylated this compound.

Step 5: Hydrolysis and Decarboxylation

-

Add concentrated hydrochloric acid to the crude alkylated intermediate.

-

Heat the mixture to reflux for several hours to effect hydrolysis of the esters and the formamide, and subsequent decarboxylation.

-

Cool the reaction mixture and neutralize with a suitable base (e.g., ammonium hydroxide or sodium hydroxide) to the isoelectric point of the target amino acid to precipitate the product.

-

Collect the solid product by filtration, wash with cold water and then a small amount of cold ethanol, and dry under vacuum.

Step 6: Purification

-

The crude amino acid can be further purified by recrystallization from hot water or an aqueous ethanol mixture.

The logical flow of the key chemical transformations in this synthesis is depicted in the diagram below.

Conclusion

This compound is a pivotal reagent in organic synthesis, offering an efficient and versatile platform for the construction of α-amino acids and heterocyclic systems. Its predictable reactivity, coupled with the lability of the formyl protecting group, makes it an attractive choice for complex synthetic endeavors in academic research, drug discovery, and the development of novel materials. A thorough understanding of its properties and reaction mechanisms, as outlined in this guide, is essential for its effective application in the laboratory.

References

- 1. rsc.org [rsc.org]

- 2. US3701814A - Process of alkylation with base of metal oxide - Google Patents [patents.google.com]

- 3. nbinno.com [nbinno.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Diethyl acetamidomalonate - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

Synthesis of Diethyl Formamidomalonate from Diethyl Malonate: An In-depth Technical Guide

Introduction

Diethyl formamidomalonate (DEF), with the molecular formula C₈H₁₃NO₅, is a crucial intermediate in organic synthesis, particularly in the preparation of amino acids and heterocyclic compounds.[1][2] Its utility stems from the presence of a formyl group that can be easily hydrolyzed under mild conditions, making it a valuable precursor in multi-step syntheses where protecting group strategy is critical.[1][2] This technical guide provides a comprehensive overview of the primary synthetic routes for preparing this compound from the readily available starting material, diethyl malonate. The guide details the experimental protocols, summarizes key quantitative data, and provides visual representations of the synthetic pathways and experimental workflows.

Synthetic Pathways

The synthesis of this compound from diethyl malonate typically proceeds through a two-step sequence involving the formation of an intermediate, diethyl oximinomalonate (also known as diethyl isonitrosomalonate), followed by a reductive formylation. An alternative, though related, pathway involves the isolation of diethyl aminomalonate as an intermediate, which is then formylated.

The most common and efficient pathway can be summarized as follows:

-

Nitrosation of Diethyl Malonate: Diethyl malonate is reacted with a nitrosating agent, typically sodium nitrite in the presence of an acid like acetic acid, to yield diethyl oximinomalonate.[3][4][5]

-

Reductive Formylation of Diethyl Oximinomalonate: The intermediate, diethyl oximinomalonate, is then reduced and formylated in a single step to produce this compound. A widely used method for this transformation is the use of zinc dust and formic acid.[1]

An alternative final step involves:

2a. Reduction to Diethyl Aminomalonate: Diethyl oximinomalonate is reduced to diethyl aminomalonate.[3] 2b. Formylation of Diethyl Aminomalonate: The resulting diethyl aminomalonate is then formylated to yield the final product.[6]

Experimental Protocols

The following sections provide detailed experimental procedures for the key steps in the synthesis of this compound.

1. Synthesis of Diethyl Oximinomalonate from Diethyl Malonate

This procedure outlines the nitrosation of diethyl malonate to form the key intermediate, diethyl oximinomalonate.

-

Materials:

-

Diethyl malonate

-

Glacial acetic acid

-

Sodium nitrite

-

Water

-

Ice bath

-

-

Procedure:

-

In a three-necked round-bottomed flask equipped with a mechanical stirrer and a thermometer, place 50 g (0.312 mole) of diethyl malonate.[4]

-

Cool the flask in an ice bath and add a mixture of 57 ml of glacial acetic acid and 81 ml of water with stirring.[4]

-

While maintaining the temperature at approximately 5°C, slowly add a solution of 65 g (0.942 mole) of sodium nitrite in 100 ml of water over a period of about 1.5 hours.[4]

-

After the addition is complete, continue stirring for an additional 2 hours, allowing the temperature to rise to room temperature.

-

The reaction mixture will separate into two layers. Separate the upper oily layer of diethyl isonitrosomalonate and use it directly in the next step.

-

2. Synthesis of this compound via Reductive Formylation

This protocol describes the one-pot reduction and formylation of diethyl oximinomalonate using zinc and formic acid.

-

Materials:

-

Diethyl oximinomalonate (from the previous step)

-

Zinc dust

-

Formic acid

-

Ethanol (for recrystallization)

-

-

Procedure:

-

The crude diethyl oximinomalonate is subjected to reductive acylation using zinc and formic acid.[1]

-

Careful monitoring of stoichiometric ratios of zinc is crucial for optimal yield.[1]

-

The reaction is typically allowed to proceed for 4–6 hours.[1]

-

Upon completion, the reaction mixture is worked up to isolate the crude this compound.

-

Purification is achieved by recrystallization from ethanol to yield the final product.[1]

-

3. Alternative Synthesis via Diethyl Aminomalonate and Formylation

This alternative route involves the isolation of diethyl aminomalonate, followed by a separate formylation step.

-

A. Synthesis of Diethyl Aminomalonate Hydrochloride:

-

Diethyl oximinomalonate is reduced via catalytic hydrogenation using palladium on charcoal (Pd/C) in ethanol.[3][7]

-

The catalyst is removed by filtration, and the filtrate containing diethyl aminomalonate is concentrated under reduced pressure.[7]

-

The crude diethyl aminomalonate is dissolved in dry ether, and dry hydrogen chloride gas is passed through the solution to precipitate diethyl aminomalonate hydrochloride.[7]

-

-

B. Formylation of Diethyl Aminomalonate:

Quantitative Data Summary

The following table summarizes the reported yields for the synthesis of this compound and its intermediates.

| Reaction Step | Reagents | Yield | Reference |

| Diethyl Malonate → Diethyl Oximinomalonate | Sodium nitrite, Acetic acid | High | [4] |

| Diethyl Oximinomalonate → this compound | Zinc, Formic acid | 81-87% | [1] |

| Diethyl Aminomalonate → this compound | Triethyl orthoformate | 80% | [6] |

| Diethyl Malonate → Diethyl Aminomalonate Hydrochloride (overall two steps) | 1. NaNO₂, Acetic Acid 2. H₂, Pd/C; HCl | 78-82% | [7] |

Visualizations

Diagram 1: Synthetic Pathway

References

- 1. This compound | 6326-44-9 | Benchchem [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Diethyl malonate - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Diethyl acetamidomalonate - Wikipedia [en.wikipedia.org]

- 6. This compound|lookchem [lookchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to Diethyl Formamidomalonate: Properties, Synthesis, and Application in Amino Acid Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of diethyl formamidomalonate, a key intermediate in organic synthesis. It details the compound's chemical identity, physicochemical properties, and safety information. The guide presents a detailed experimental protocol for its synthesis, adapted from well-established procedures for its close analog, diethyl acetamidomalonate. Furthermore, it outlines a complete workflow for its primary application in the synthesis of α-amino acids, a cornerstone in drug discovery and development. This document is intended to serve as a practical resource for researchers and scientists in the fields of medicinal chemistry, organic synthesis, and pharmaceutical development.

Chemical Identification and Properties

This compound, also known by its IUPAC name diethyl 2-formamidopropanedioate, is a malonic acid derivative crucial for the introduction of an amino group in synthetic pathways.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₃NO₅ | [1][4] |

| Molecular Weight | 203.19 g/mol | [1][3] |

| Appearance | White to yellow adhering crystalline powder | [1][3][4] |

| Melting Point | 51 - 56 °C | [2] |

| Boiling Point | 173 - 176 °C @ 11 mmHg | [1][2] |

| Flash Point | 113 °C (235.4 °F) | [2] |

| Density | 1.167 g/cm³ | [4] |

| Solubility | Soluble in organic solvents. | [5] |

| pKa | 11.85 ± 0.59 (Predicted) | [3][4] |

| LogP | 0.254 | [4] |

Safety Information

This compound may cause skin, eye, and respiratory tract irritation.[2][6] It may be harmful if inhaled, ingested, or absorbed through the skin.[2] The toxicological properties of this substance have not been fully investigated.[6] It is sensitive to moisture and light.[2][3]

Handling and Storage:

-

Use with adequate ventilation and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and protective clothing.[2][6]

-

Minimize dust generation and accumulation.[6]

-

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.[2][6]

Synthesis of this compound

Experimental Protocol: Synthesis via Diethyl Oximinomalonate

This two-step procedure involves the initial formation of diethyl oximinomalonate (also referred to as diethyl isonitrosomalonate) followed by its reduction and subsequent formylation.

Step A: Preparation of Diethyl Oximinomalonate

-

In a 500-mL three-necked, round-bottomed flask equipped with a mechanical stirrer and a thermometer, place 50 g (0.312 mole) of diethyl malonate.

-

Cool the flask in an ice bath and add a mixture of 57 mL of glacial acetic acid and 81 mL of water with stirring.

-

Maintaining the temperature at approximately 5°C, add 65 g (0.944 mole) of sodium nitrite in portions over a period of 1.5 hours.

-

After the addition is complete, remove the ice bath and continue stirring for 4 hours. The temperature will rise and then fall.

-

Transfer the reaction mixture to a separatory funnel and extract with two 50-mL portions of ether. The combined ethereal solution of diethyl oximinomalonate is used directly in the next step.

Step B: Reduction and Formylation to this compound

-

Place the ethereal solution of diethyl oximinomalonate from Step A, 225 mL of glacial acetic acid, and a suitable formylating agent (e.g., formic acid or a mixed anhydride of formic acid) in a 1-L three-necked, round-bottomed flask fitted with a mechanical stirrer, a thermometer, and a dropping funnel.

-

With vigorous stirring, add 78.5 g (1.20 moles) of zinc dust in small portions over 1.5 hours, maintaining the reaction temperature between 40–50°C. Intermittent cooling may be necessary.

-

After the zinc addition is complete, stir the mixture for an additional 30 minutes.

-

Filter the reaction mixture with suction and wash the filter cake thoroughly with two 200-mL portions of glacial acetic acid.

-

Combine the filtrate and washings and evaporate under reduced pressure on a steam bath to obtain a thick oil, which may partially crystallize.

-

To purify the crude product, add 100 mL of water and warm the flask on a steam bath until the solid melts.

-

Stir the mixture of oil and water rapidly in an ice bath to crystallize the this compound as a fine white product.

-

After cooling for an additional hour, collect the product by filtration, wash with cold water, and air dry. A second crop can be obtained by concentrating the mother liquor.

Application in the Synthesis of α-Amino Acids

The primary and most significant application of this compound is in the synthesis of α-amino acids. This method, known as the amidomalonate synthesis, allows for the preparation of a wide variety of amino acids by introducing different side chains.[9] The general pathway involves the alkylation of this compound, followed by hydrolysis and decarboxylation.[9]

General Workflow for α-Amino Acid Synthesis

The synthesis of α-amino acids using this compound follows a three-stage process:

-

Deprotonation and Alkylation: The active methylene group of this compound is deprotonated by a strong base to form an enolate, which then acts as a nucleophile to attack an alkyl halide, introducing the desired amino acid side chain.

-

Hydrolysis: The ester and formamido groups of the alkylated intermediate are hydrolyzed under acidic or basic conditions.

-

Decarboxylation: The resulting malonic acid derivative readily loses carbon dioxide upon heating to yield the final α-amino acid.[10]

Experimental Protocol: Synthesis of Racemic Tryptophan

The following is a representative protocol for the synthesis of racemic tryptophan, a complex amino acid, using the amidomalonate synthesis. This procedure utilizes gramine, a readily available indole derivative, as the alkylating agent.[9]

-

Enolate Formation: In a suitable reaction vessel, dissolve this compound in a dry, inert solvent such as anhydrous ethanol. Add one equivalent of a strong base, like sodium ethoxide, and stir the mixture at room temperature to form the sodium enolate of this compound.

-

Alkylation: To the solution of the enolate, add a solution of gramine in a suitable solvent. The reaction is typically heated to reflux to facilitate the displacement of the dimethylamino group by the malonate enolate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation of the Intermediate: After the reaction is complete, cool the mixture and neutralize it with a suitable acid. The solvent is then removed under reduced pressure. The resulting crude product, diethyl 2-formamido-2-(indol-3-ylmethyl)propanedioate, can be purified by crystallization or chromatography.

-

Hydrolysis and Decarboxylation: The purified intermediate is then subjected to hydrolysis and decarboxylation. This is typically achieved by heating the intermediate in an aqueous acidic solution (e.g., hydrochloric acid) or a basic solution (e.g., sodium hydroxide). This process removes the formyl and both ethyl ester groups and induces decarboxylation to yield racemic tryptophan.

-

Purification of Tryptophan: The crude tryptophan can be purified by recrystallization from a suitable solvent system, such as aqueous ethanol.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, particularly for the preparation of α-amino acids. Its straightforward synthesis and the reliability of the amidomalonate synthesis make it an important tool for researchers in drug development and medicinal chemistry. The protocols and data presented in this guide provide a solid foundation for the safe and effective use of this compound in a laboratory setting.

References

- 1. chemwhat.com [chemwhat.com]

- 2. fishersci.com [fishersci.com]

- 3. This compound CAS#: 6326-44-9 [amp.chemicalbook.com]

- 4. This compound|lookchem [lookchem.com]

- 5. nbinno.com [nbinno.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. quora.com [quora.com]

- 9. nbinno.com [nbinno.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

The Cornerstone of Amino Acid and Heterocyclic Synthesis: A Technical Guide to Diethyl Formamidomalonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl formamidomalonate is a versatile and highly valuable reagent in modern organic chemistry. Its unique structural features, particularly the presence of an active methylene group and a readily cleavable formyl protecting group, position it as a cornerstone in the synthesis of a wide array of complex organic molecules. This technical guide provides an in-depth exploration of the synthesis, key reactions, and applications of this compound, with a particular focus on its pivotal role in the preparation of α-amino acids and various heterocyclic systems. For drug development professionals, understanding the utility of this compound opens avenues for the efficient synthesis of novel pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Physicochemical Properties and Spectroscopic Data

This compound is a white, crystalline solid. A summary of its key physicochemical properties is provided in the table below.

| Property | Value |

| Molecular Formula | C₈H₁₃NO₅ |

| Molecular Weight | 203.19 g/mol |

| Melting Point | 53-55 °C |

| Boiling Point | 173-176 °C at 11 mmHg |

| CAS Number | 6326-44-9 |

Synthesis of this compound

The synthesis of this compound typically proceeds through the formylation of diethyl aminomalonate. The hydrochloride salt of diethyl aminomalonate is often used as the starting material due to its greater stability compared to the free amine.

Experimental Protocol: Synthesis of Diethyl Aminomalonate Hydrochloride

A common route to diethyl aminomalonate hydrochloride begins with the nitrosation of diethyl malonate to form diethyl isonitrosomalonate, followed by reduction.

Step 1: Synthesis of Diethyl Isonitrosomalonate

-

In a 500-mL three-necked, round-bottomed flask equipped with a mechanical stirrer and a thermometer, place 50 g (0.312 mole) of diethyl malonate.

-

Cool the flask in an ice bath and add a mixture of 57 mL of glacial acetic acid and 81 mL of water with stirring.

-

Maintaining the temperature at approximately 5 °C, add 65 g (0.944 mole) of sodium nitrite in portions over 1.5 hours.

-

After the addition is complete, remove the ice bath and continue stirring for 4 hours.

-

Extract the reaction mixture with two 50-mL portions of ether. The combined ethereal solution of diethyl isonitrosomalonate is used directly in the next step.[1]

Step 2: Reduction to Diethyl Aminomalonate and Conversion to Hydrochloride Salt

-

Place a 0.1-mole aliquot (19.1 g) of the crude diethyl isonitrosomalonate in a 500-mL reduction bottle.

-

Add 100 mL of absolute alcohol and 3 g of 10% palladium-on-charcoal catalyst.

-

Hydrogenate the mixture in a Parr Hydrogenator at an initial pressure of 50–60 psi until the pressure no longer drops (approximately 15 minutes).[2]

-

Filter off the catalyst and concentrate the filtrate under reduced pressure at a temperature below 50 °C.

-

Dilute the crude diethyl aminomalonate with 80 mL of dry ether and cool in an ice bath.

-

Pass dry hydrogen chloride gas over the stirred solution to precipitate the hydrochloride salt.

-

Collect the white crystals by suction filtration and wash with dry ether. This process yields 16.5–17.4 g (78–82% yield based on the aliquot of diethyl isonitrosomalonate) of diethyl aminomalonate hydrochloride.[2]

Experimental Protocol: Synthesis of this compound

General Procedure (Illustrative):

-

Suspend diethyl aminomalonate hydrochloride in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

-

Add a base (e.g., triethylamine or pyridine) to neutralize the hydrochloride and liberate the free amine.

-

Add a formylating agent, such as ethyl formate or a pre-formed mixed anhydride of formic and acetic acid, to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work up the reaction by washing with water and brine, drying the organic layer, and removing the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Core Applications in Organic Synthesis

Synthesis of α-Amino Acids

The most prominent application of this compound is in the synthesis of α-amino acids. This method, a variation of the malonic ester synthesis, allows for the introduction of a wide variety of side chains. The formyl group serves as an excellent protecting group for the nitrogen atom, which can be removed under mild acidic conditions after the alkylation step.

The general workflow for amino acid synthesis using this compound is as follows:

Caption: General workflow for α-amino acid synthesis.

Alkylation of this compound:

The first key step is the deprotonation of the acidic α-carbon of this compound with a strong base, typically sodium ethoxide in ethanol, to form a nucleophilic enolate. This enolate is then alkylated by reaction with an alkyl halide.

-

In a flask containing a solution of sodium ethoxide (prepared from sodium in absolute ethanol), add this compound and stir until the enolate is formed.

-

To the enolate solution, add benzyl chloride and reflux the mixture until the reaction is complete.

-

After cooling, neutralize the reaction mixture and extract the product with an organic solvent.

-

The crude alkylated product is then subjected to hydrolysis and decarboxylation by heating with an aqueous acid (e.g., HCl) to yield racemic phenylalanine.[3][4]

Quantitative Data for Amino Acid Synthesis (Adapted from Diethyl Acetamidomalonate Analogues):

| Alkylating Agent | Product Amino Acid | Typical Yield | Reference |

| Benzyl Chloride | Phenylalanine | Good | [3] |

| Gramine | Tryptophan | High | [3] |

| Propiolactone | Glutamic Acid | High (one-pot) | [3] |

Synthesis of Heterocyclic Compounds

The reactive nature of this compound also makes it a valuable precursor for the synthesis of various heterocyclic compounds. The two ester groups and the formamido group can participate in cyclocondensation reactions with a variety of dinucleophiles.

Synthesis of Pyrazole Derivatives:

One example is the synthesis of pyrazole derivatives through reaction with hydrazine. The general scheme involves the condensation of hydrazine with the dicarbonyl functionality of the malonate moiety, followed by cyclization.

Caption: Synthesis of pyrazole derivatives from this compound.

While a specific protocol for this compound is not detailed in the search results, a multi-component reaction involving diethyl malonate provides a relevant example of heterocycle synthesis.

-

A mixture of an aromatic aldehyde (1 mmol), hydrazine hydrate (1 mmol), diethyl malonate (1 mmol), and malononitrile (1 mmol) is stirred vigorously in an aqueous medium.

-

A catalytic amount of piperidine (5 mol%) is added.

-

The reaction is stirred at room temperature for 20 minutes.

-

The resulting pyranopyrazole derivative is isolated in high yield (85-93%).[1]

This protocol highlights the potential for this compound to participate in similar multi-component reactions to generate complex heterocyclic scaffolds.

Role in Drug Development

This compound and related malonic esters are important intermediates in the synthesis of pharmaceuticals.[5][6] The ability to readily synthesize a variety of amino acids, including unnatural ones, is crucial for the development of peptide-based drugs and other therapeutics. Furthermore, the heterocyclic systems that can be accessed from this precursor are prevalent in many biologically active molecules.

While specific examples of marketed drugs synthesized directly from this compound are not prominent in the search results, its utility can be inferred from the synthesis of compounds with potential biological activity. For instance, malonate derivatives are used in the synthesis of compounds with antiviral and anti-inflammatory properties.

Conclusion

This compound is a powerful and versatile tool in the arsenal of the synthetic organic chemist. Its utility in the straightforward synthesis of a diverse range of α-amino acids and its potential in the construction of complex heterocyclic systems make it an indispensable building block. For researchers in drug discovery and development, a thorough understanding of the reactivity and synthetic applications of this compound can facilitate the efficient and innovative synthesis of novel therapeutic agents. The experimental protocols and data presented in this guide provide a solid foundation for the practical application of this important reagent.

References

Diethyl Formamidomalonate and its Analogs as Versatile Precursors for Amino Acid Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of both natural and unnatural α-amino acids is a cornerstone of modern pharmaceutical and biotechnological research. These molecules serve as fundamental building blocks for peptides, proteins, and a wide array of therapeutic agents. Among the various synthetic routes, the use of diethyl aminomalonate derivatives stands out as a robust and versatile method. This guide focuses on the application of diethyl formamidomalonate and its closely related and more commonly used analog, diethyl acetamidomalonate (DEAM), as precursors for the efficient synthesis of a diverse range of α-amino acids.[1] While the formamido group can be used, the acetamido group is a prevalent protecting group in this context due to its stability and reliable performance in the reaction sequence. The core of this synthetic approach is a modified malonic ester synthesis, which allows for the introduction of a wide variety of side chains, thus enabling access to a vast chemical space of amino acid structures.

Core Reaction Mechanism

The synthesis of α-amino acids from diethyl acetamidomalonate proceeds through a well-established three-step sequence: deprotonation, alkylation, and a final hydrolysis and decarboxylation step.[1][2] The acetamido group serves as a protecting group for the amine functionality, preventing undesirable side reactions during the alkylation phase.[1]

-

Deprotonation: The α-carbon of diethyl acetamidomalonate is acidic due to the presence of two adjacent electron-withdrawing carbonyl groups. Treatment with a strong base, typically sodium ethoxide (NaOEt) in ethanol, results in the formation of a nucleophilic enolate ion.[3]

-

Alkylation: The generated enolate anion acts as a potent nucleophile and readily undergoes an S(_N)2 reaction with a suitable alkyl halide (R-X) or other electrophiles. This step introduces the desired side chain (R-group) onto the α-carbon.[3][4]

-

Hydrolysis and Decarboxylation: The final step involves the acidic or basic hydrolysis of both the ester groups and the acetamido group. Subsequent heating of the reaction mixture leads to the decarboxylation of the resulting dicarboxylic acid intermediate, yielding the final racemic α-amino acid.[1][2]

Experimental Protocols

Preparation of Diethyl Acetamidomalonate

A common and effective method for preparing the starting material, diethyl acetamidomalonate, involves the nitrosation of diethyl malonate followed by a reductive acetylation.

Step 1: Synthesis of Diethyl Isonitrosomalonate

In a three-necked round-bottomed flask equipped with a mechanical stirrer and a thermometer, 50 g (0.312 mole) of diethyl malonate is placed. The flask is cooled in an ice bath, and a mixture of 57 ml of glacial acetic acid and 81 ml of water is added with stirring. While maintaining the temperature at approximately 5°C, 65 g (0.944 mole) of solid sodium nitrite is added in portions over 1.5 hours. After the addition is complete, the ice bath is removed, and the mixture is stirred for an additional 4 hours. The reaction mixture is then extracted with diethyl ether.

Step 2: Reductive Acetylation to Diethyl Acetamidomalonate

The ethereal solution of diethyl isonitrosomalonate from the previous step is combined with 86 g (0.842 mole) of acetic anhydride and 225 ml of glacial acetic acid in a three-necked flask. With vigorous stirring, 78.5 g (1.20 moles) of zinc dust is added in small portions over 1.5 hours, maintaining the reaction temperature between 40-50°C with intermittent cooling. After the addition is complete, the mixture is stirred for another 30 minutes. The reaction mixture is then filtered, and the filtrate is concentrated under reduced pressure to yield a thick oil. The crude product is purified by crystallization from hot water to give diethyl acetamidomalonate as a white solid.[5]

Synthesis of Representative Amino Acids

1. Synthesis of Racemic Phenylalanine

This procedure details the synthesis of phenylalanine via the alkylation of diethyl acetamidomalonate with benzyl chloride.[1][2]

-

Deprotonation and Alkylation: In a suitable reaction vessel, diethyl acetamidomalonate is dissolved in anhydrous ethanol. A solution of sodium ethoxide in ethanol is then added to form the enolate. Benzyl chloride is subsequently added, and the reaction mixture is refluxed until the alkylation is complete.

-

Hydrolysis and Decarboxylation: The solvent is removed, and the residue is treated with aqueous hydrochloric acid. The mixture is heated to reflux to effect hydrolysis of the esters and the amide, followed by decarboxylation.

-

Work-up and Isolation: The solution is cooled, and the pH is adjusted to the isoelectric point of phenylalanine (around pH 6) with a base such as ammonium hydroxide. The precipitated phenylalanine is then collected by filtration, washed with cold water, and dried. A yield of 65% has been reported for this synthesis.[2]

2. Synthesis of Racemic Tryptophan

The synthesis of the oxidation-sensitive amino acid tryptophan can be achieved using gramine as the alkylating agent.[1][2]

-

Reaction with Gramine: Diethyl acetamidomalonate is reacted with gramine (3-(dimethylaminomethyl)indole) or its quaternary ammonium salt in a suitable solvent. This reaction proceeds via a Michael-type addition followed by elimination of dimethylamine.

-

Hydrolysis and Decarboxylation: The resulting intermediate is then subjected to acidic hydrolysis and decarboxylation, similar to the procedure for phenylalanine.

-

Isolation: The product, racemic tryptophan, is isolated by adjusting the pH to its isoelectric point. This method has been reported to provide high yields, exceeding 90%.[2]

3. Synthesis of Racemic Glutamic Acid

Glutamic acid can be synthesized in a one-pot reaction by the alkylation of diethyl acetamidomalonate with propiolactone.[2]

-

Alkylation: Diethyl acetamidomalonate is deprotonated with a base, and then reacted with β-propiolactone. The enolate attacks the β-carbon of the lactone, opening the ring.

-

Hydrolysis and Decarboxylation: The intermediate is then hydrolyzed with acid and heated to induce decarboxylation, affording racemic glutamic acid.

-

Isolation: The product is isolated by crystallization. A yield of 87% has been reported for this one-pot reaction.[2]

Quantitative Data Summary

The following table summarizes the synthesis of various amino acids using diethyl acetamidomalonate, highlighting the alkylating agent and reported yields.

| Target Amino Acid | Alkylating Agent | Reported Yield (%) |

| Phenylalanine | Benzyl chloride | 65[2] |

| Tryptophan | Gramine or its quaternary salt | >90[2] |

| Glutamic Acid | β-Propiolactone | 87[2] |

| Leucine | Isobutyl bromide | Not specified |

| Histidine | 4-(Chloromethyl)imidazole | Not specified |

| Methionine | 2-Chloroethyl methyl sulfide | Not specified |

Visualizations

General Experimental Workflow for Amino Acid Synthesis

Caption: General workflow for amino acid synthesis.

Reaction Pathway for Phenylalanine Synthesis

References

physical and chemical characteristics of Diethyl formamidomalonate

An In-depth Technical Guide to Diethyl Formamidomalonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (DEF) is a versatile organic compound with the chemical formula C₈H₁₃NO₅.[1][2] As a derivative of malonic acid, it serves as a crucial intermediate in a variety of synthetic organic chemistry applications.[1] Its unique structure, featuring two ethoxycarbonyl groups and a formamido group attached to a central carbon, makes it particularly valuable in the synthesis of complex molecules such as amino acids, pharmaceuticals, and heterocyclic compounds.[1] This document provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and an analysis of its reactivity and stability.

Physical and Chemical Characteristics

This compound is a white crystalline solid at room temperature.[1][2][3] It is known for its moderate solubility in organic solvents such as ethanol and dichloromethane.[1] The compound is sensitive to moisture and light and is prone to transesterification when exposed to boiling formic acid.[1][2] For long-term storage and to prevent decomposition, it is recommended to keep it in a cool environment, typically between 2-8°C.[1][2][4][5]

Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₃NO₅ | [1][2] |

| Molecular Weight | 203.19 g/mol | [1][3] |

| Appearance | White adhering crystalline powder/solid | [2][3][6] |

| Melting Point | 50-55 °C | [2][3][4][5][7][8][9] |

| Boiling Point | 173-176 °C at 11 mmHg; 316.8 °C at 760 mmHg | [2][3][4][5][7][8][9] |

| Density | 1.167 g/cm³ | [2][3] |

| Flash Point | >110 °C (>230 °F) | [3][4][5][8] |

| Solubility | Moderately soluble in ethanol and dichloromethane | [1] |

| Storage Temperature | 2-8°C | [2][4][5] |

| Sensitivity | Moisture and Light Sensitive | [2][4][5] |

Compound Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 6326-44-9 | [2][3] |

| EINECS Number | 228-692-1 | [2][3] |

| InChI Key | PFLHGSJLYNJIOF-UHFFFAOYSA-N | [1] |

| PubChem CID | 80617 | [10] |

Experimental Protocols

The synthesis and reactions of this compound are well-established in organic chemistry. Below are detailed protocols for its preparation and common transformations.

Synthesis of this compound

There are two primary methods for synthesizing this compound.

Method 1: Reductive Acylation of Diethyl Oximinomalonate

This high-yield method involves the reduction of diethyl oximinomalonate followed by acylation.

-

Reactants : Diethyl oximinomalonate, zinc, formic acid.[1]

-

Procedure :

-

Reaction Time : Typically 4 to 6 hours.[1]

-

Purification : The final product is purified through recrystallization from ethanol.[1]

-

Yield : This method can achieve yields of up to 81-87%.[1]

-

Monitoring : Progress and purity can be monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to check for unreacted starting material or byproducts.[1]

Method 2: Reaction of Diethyl Malonate with Formamide

This method involves the direct reaction between diethyl malonate and formamide.

-

Reactants : Diethyl malonate, formamide.[1]

-

Catalyst : An acidic catalyst, such as sulfuric acid or hydrochloric acid, can be used to facilitate the reaction.[1]

-

Solvent : A polar solvent like ethanol is typically used.[1]

-

Temperature : The reaction is conducted with moderate heating, generally in the range of 60-100 °C.[1]

-

Mechanism : The reaction proceeds via a nucleophilic attack of the amide nitrogen on the malonate ester, which is followed by a rearrangement to form the formamido derivative.[1]

-

Outcome : This method produces this compound with good purity and yield.[1]

References

- 1. This compound | 6326-44-9 | Benchchem [benchchem.com]

- 2. This compound|lookchem [lookchem.com]

- 3. Formamidomalonic acid diethyl ester | CAS 6326-44-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. This compound CAS#: 6326-44-9 [amp.chemicalbook.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. labsolu.ca [labsolu.ca]

- 8. chemwhat.com [chemwhat.com]

- 9. This compound | 6326-44-9 [m.chemicalbook.com]

- 10. This compound | C8H13NO5 | CID 80617 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Safe Handling of Diethyl Formamidomalonate

Introduction: Diethyl formamidomalonate (CAS No. 6326-44-9) is a versatile intermediate in organic synthesis, notably in the preparation of amino acids and heterocyclic compounds.[1] As a white crystalline solid, its utility in research and drug development is significant.[1][2] However, its handling requires a nuanced understanding of its chemical properties and potential hazards. The toxicological profile of this compound has not been fully investigated, which necessitates a cautious and proactive approach to safety.[3] This guide provides an in-depth framework for researchers, scientists, and drug development professionals to handle this compound safely, grounded in the principles of risk mitigation, engineering controls, and emergency preparedness.

Hazard Identification and Risk Assessment

A thorough understanding of a chemical's hazards is the foundation of safe laboratory practice. For this compound, the primary risks are irritation and those associated with its specific chemical sensitivities.[3][4]

1.1 Summary of Health and Physical Hazards The compound is not classified as hazardous under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200); however, this does not mean it is without risk.[4] It may cause irritation to the eyes, skin, and respiratory tract upon contact or inhalation.[3][4] Furthermore, it is noted to be hygroscopic (moisture-sensitive) and sensitive to light, which are critical considerations for storage and handling to maintain its chemical integrity.[4][5][6]

1.2 Toxicological Profile A critical point for all users is that the toxicological properties of this compound have not been fully investigated.[3] No specific LD50/LC50 data is available, and it is not listed as a carcinogen by ACGIH, IARC, NTP, or CA Prop 65.[3] This lack of comprehensive data mandates that the compound be handled as potentially harmful, and exposure should be minimized through the consistent use of engineering controls and personal protective equipment.

1.3 Physical and Chemical Data Understanding the physical properties is essential for anticipating its behavior under various laboratory conditions. The flash point of approximately 110-113°C indicates that it is a combustible solid but not highly flammable at ambient temperatures.[3][4]

| Property | Value | Source(s) |

| CAS Number | 6326-44-9 | [3][4] |

| Molecular Formula | C8H13NO5 | [2][6] |

| Appearance | White to yellow crystalline powder/solid | [2][3][4] |

| Melting Point | 51 - 56 °C (123.8 - 132.8 °F) | [4][5][6] |

| Boiling Point | 173 - 176 °C @ 11 mmHg | [4][5][6] |

| Flash Point | ~113 °C (235.4 °F) | [4] |

| Stability | Stable under recommended storage conditions; sensitive to moisture and light. | [4][5][6] |

| Incompatibilities | Strong oxidizing agents, strong bases. | [3][4] |

| Hazardous Decomposition | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2). | [3][4] |

Table 1. Key Physical and Chemical Properties of this compound.

| NFPA 704 Rating (Estimated) | Value | Rationale |

| Health (Blue) | 1 | Exposure may cause irritation but only minor residual injury.[3][7] |

| Flammability (Red) | 1 | Material requires considerable preheating before ignition can occur (Flash Point > 93.3°C).[3][7] |

| Instability (Yellow) | 0 | Normally stable, even under fire exposure conditions.[3] |

Table 2. NFPA Hazard Classification Summary.

Exposure Controls and Personal Protective Equipment (PPE)

The cornerstone of chemical safety is a multi-layered approach that prioritizes engineering controls and supplements them with appropriate PPE. The goal is to keep exposure A s L ow A s R easonably P racticable (ALARP).

2.1 Primary Engineering Controls Due to the risk of respiratory tract irritation from airborne dust, all manipulations of this compound powder should be performed within a certified chemical fume hood or other ventilated enclosure.[3] This is the most critical step in preventing inhalation exposure. The facility must also be equipped with easily accessible eyewash stations and safety showers.[3][4]

2.2 Personal Protective Equipment (PPE) Selection PPE is the final barrier between the researcher and the chemical. Its selection must be deliberate and based on the specific tasks being performed.

-

Eye and Face Protection: Chemical safety goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory at all times.[3][4]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat.[3] Clothing should fully cover exposed skin.[3] Contaminated clothing must be removed and washed before reuse.[3]

-

Respiratory Protection: A NIOSH/MSHA or EN 149 approved respirator may be required if engineering controls are insufficient or during large-scale transfers where dust generation is unavoidable.[3][4] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements must be followed whenever workplace conditions warrant a respirator's use.[3]

Figure 1. PPE Selection Workflow for this compound.

Standard Operating Procedures for Safe Handling and Storage

Adherence to standardized procedures is crucial for ensuring both safety and experimental reproducibility.

3.1 General Handling Protocols

-

Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment.

-

Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood to minimize dust generation and inhalation.[3] Use non-sparking tools.[7]

-

Hygiene: Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.[3]

-

Avoidance: Avoid contact with skin, eyes, and clothing.[3] Do not eat, drink, or smoke in areas where the chemical is handled.

3.2 Storage Requirements The chemical stability of this compound is contingent upon proper storage. The causality is clear: failure to protect it from environmental factors will lead to degradation.

-

Container: Store in a tightly closed container to prevent moisture absorption.[3]

-

Environment: Store in a cool, dry, and well-ventilated area.[3] Refrigeration (2-8°C) is recommended to maintain long-term quality.[2][6]

-

Protection: The storage area must be protected from light and moisture, as the compound is sensitive to both.[4][5][6]

-

Segregation: Store away from incompatible materials, specifically strong oxidizing agents and strong bases.[3][4]

Emergency Procedures

Preparedness is key to mitigating the impact of an accidental exposure or release.

4.1 Accidental Release (Spill) Response

Protocol for a Small Solid Spill:

-

Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or ventilation is poor, evacuate the area.

-

Don PPE: Before cleanup, don the appropriate PPE as described in Section 2.2, including respiratory protection if necessary.[3]

-

Containment: Prevent the powder from spreading.

-

Cleanup: Carefully sweep up the material, avoiding the generation of dust.[3] Place the collected material into a suitable, labeled container for hazardous waste disposal.[3]

-

Decontamination: Clean the spill area with a suitable solvent and then wash with soap and water.

-

Ventilation: Ensure the area is well-ventilated during and after the cleanup.[3]

Figure 2. Decision Tree for Spill Response.